tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate
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Overview
Description
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves the use of a base such as sodium azide or lithium diisopropylamide (LDA) to facilitate the formation of the carbamate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolidinones.
Reduction: Reduction reactions can convert the carbamate into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate involves the stabilization of the amine group through the formation of a carbamate. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-oxo-1-piperidinecarboxylate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial .
Properties
CAS No. |
82933-44-6 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)10-5-4-13-6(11)9-5/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChI Key |
WVWCVWDDPVIESA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(=O)N1 |
Origin of Product |
United States |
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